All-trans-7,8-dihydroretinol

Descripción

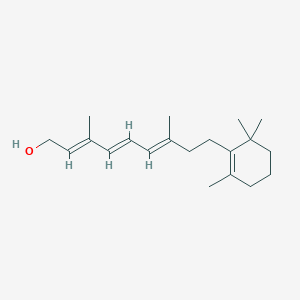

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H32O |

|---|---|

Peso molecular |

288.5 g/mol |

Nombre IUPAC |

(2E,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trien-1-ol |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,13,21H,7,10-12,14-15H2,1-5H3/b9-6+,16-8+,17-13+ |

Clave InChI |

XEMSPUZLYVPKPX-SHGBQBHBSA-N |

SMILES isomérico |

CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C/CO)/C)/C |

SMILES canónico |

CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CCO)C)C |

Sinónimos |

7,8-dihydroretinol all-trans-7,8-dihydroretinol |

Origen del producto |

United States |

Enzymology of All Trans 7,8 Dihydroretinol Biosynthesis

Retinol (B82714) Saturase (RETSAT) as the Primary Biocatalyst

Retinol Saturase (RETSAT) is the key enzyme responsible for the synthesis of all-trans-7,8-dihydroretinol. nih.govacs.orgresearchgate.net This membrane-associated protein plays a crucial role in retinoid metabolism by catalyzing the saturation of specific double bonds within the all-trans-retinol molecule. researchgate.netnih.gov RETSAT is an oxidoreductase that is highly expressed in tissues such as the liver, kidney, and intestine. nih.govfrontiersin.org

The identification of Retinol Saturase stemmed from investigations into vertebrate enzymes with similarities to plant carotenoid isomerases. nih.gov Researchers identified a family of vertebrate enzymes sharing a putative phytoene (B131915) desaturase domain with plant carotenoid isomerase (CRTISO). nih.gov While the plant enzyme isomerizes prolycopene (B1248880) to all-trans-lycopene, the mouse counterpart, later named Retinol Saturase (RetSat), was found to be inactive towards prolycopene. nih.gov Instead, it was discovered that this enzyme catalyzes the saturation of the 13-14 double bond of all-trans-retinol, producing all-trans-13,14-dihydroretinol (B17957). nih.gov

In zebrafish, two potential homologues of mammalian RetSat were identified: zRetSat A and zRetSat B. nih.govacs.orgnih.gov While zRetSat B was found to be inactive, zRetSat A demonstrated retinol saturase activity. nih.govacs.orgnih.gov Notably, zRetSat A is located on chromosome 3 and its protein shares 49% identical and 70% conserved residues with mouse RetSat (mRetSat). nih.gov The second homologue, zRetSat B, is on chromosome 9 and has a lower homology with mRetSat. nih.gov The presence of two RetSat genes in zebrafish is likely the result of a gene duplication event. nih.gov

The substrate specificity of RetSat isoforms varies between species, highlighting an evolutionary divergence in their catalytic mechanisms. nih.govresearchgate.net These enzymes utilize NADH as a cofactor to facilitate the saturation of double bonds in their retinoid substrates. bonviewpress.comresearchgate.net

Unlike its mammalian counterpart, zebrafish RetSat A (zRetSat A) exhibits a remarkable dual specificity. It can saturate either the 13-14 or the 7-8 double bond of all-trans-retinol. nih.govacs.orgnih.gov This dual activity results in the formation of two distinct products: all-trans-13,14-dihydroretinol and the novel compound, this compound. nih.gov This broader substrate acceptance suggests a unique active site architecture in zRetSat A that can accommodate the retinol molecule in two different orientations, allowing for catalysis at two separate positions on the polyene chain. nih.gov

In stark contrast to the dual specificity of zRetSat A, mammalian RetSat (mRetSat) exclusively saturates the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-dihydroretinol. nih.govacs.orgnih.govnih.gov This singular activity appears to be a more recently evolved trait in higher vertebrates. nih.gov The specificity of mRetSat suggests a more constrained active site that precisely positions the all-trans-retinol substrate for saturation only at the 13-14 position. nih.gov

| Enzyme | Substrate | Double Bond Saturated | Product(s) |

|---|---|---|---|

| Zebrafish RetSat A (zRetSat A) | all-trans-retinol | 7-8 or 13-14 | This compound or all-trans-13,14-dihydroretinol |

| Mammalian RetSat (mRetSat) | all-trans-retinol | 13-14 | all-trans-13,14-dihydroretinol |

Further showcasing its broader substrate tolerance, zRetSat A can also utilize all-trans-3,4-didehydroretinol (vitamin A2) as a substrate. nih.govacs.orgnih.gov Similar to its action on all-trans-retinol, zRetSat A saturates either the 7-8 or the 13-14 double bond of vitamin A2. nih.govacs.org This results in the production of all-trans-7,8-dihydro-3,4-didehydroretinol and all-trans-13,14-dihydro-3,4-didehydroretinol. nih.gov Mammalian RetSat also processes vitamin A2, but consistent with its specificity, it only saturates the 13-14 double bond. nih.gov

Retinol Saturase is evolutionarily related to the phytoene desaturase family of enzymes, which includes carotenoid isomerases found in plants and bacteria. nih.govnih.gov The dual specificity of zRetSat A, which can saturate the 7-8 double bond, is particularly noteworthy from an evolutionary perspective. nih.gov This activity is reminiscent of the evolutionarily conserved function of bacterial phytoene desaturases and plant carotenoid isomerases, which also act on the 7-8 double bond of their respective substrates. nih.govacs.org

This suggests that zRetSat A has retained an ancestral catalytic activity while also acquiring a new specificity for the 13-14 double bond, a trait that became the sole function of RetSat enzymes in higher vertebrates. nih.gov Homologues of RetSat have been identified in all examined chordate species, including nonvertebrate chordates, indicating a deep evolutionary history for this enzyme family. nih.gov The study of these various homologues is crucial for understanding the evolutionary trajectory of an ancestral phytoene desaturase into the specialized retinol saturases seen today. nih.gov

Evolutionary Conservation and Relationships to Other Carotenoid-Processing Enzymes

Homology with Plant Carotenoid Isomerases (CRTISO)

RetSat was first identified through homology searches using the protein sequences of plant carotenoid enzymes. nih.govnih.gov Vertebrate RetSat enzymes share significant sequence similarity with plant and cyanobacterial carotenoid isomerases (CRTISO). nih.govresearchgate.netgoogle.com For instance, vertebrate RetSats show 41–43% conserved substitutions, including 25–27% identical amino acid residues when compared to plant CRTISO. nih.gov This level of conservation suggests that the ancestral gene for both plant CRTISO and vertebrate RetSat existed before the divergence of the plant and animal kingdoms. nih.govresearchgate.net

Despite this homology, their primary enzymatic functions have diverged. Plant CRTISO, such as the well-studied enzyme from tomatoes, catalyzes the cis-trans isomerization of prolycopene to all-trans-lycopene, a crucial step in carotenoid biosynthesis. nih.govnih.gov In contrast, when the mouse homolog of CRTISO (RetSat) was tested, it showed no activity towards the plant enzyme's substrate. nih.govnih.gov Instead, it was found to be a saturase that reduces a double bond in the polyene chain of all-trans-retinol. nih.gov The zebrafish RetSat A, however, partially retains an ancestral activity, acting on the 7-8 double bond of all-trans-retinol, which is analogous to the 7-8 double bond of lycopene (B16060) isomerized by plant CRTISO. nih.gov

| Enzyme | Organism/Group | Primary Substrate | Primary Product(s) | Primary Function | Reference |

|---|---|---|---|---|---|

| RetSat (mouse) | Mammals (Vertebrates) | all-trans-retinol | all-trans-13,14-dihydroretinol | Saturation | nih.gov |

| RetSat A (zebrafish) | Fish (Vertebrates) | all-trans-retinol | all-trans-13,14-dihydroretinol & this compound | Saturation (dual specificity) | acs.orgebi.ac.uk |

| CRTISO | Plants (e.g., Tomato) | prolycopene (7,9,9′,7′-tetra-cis-lycopene) | all-trans-lycopene | Isomerization | nih.govnih.gov |

Link to Bacterial Phytoene Desaturases

The evolutionary relationship of RetSat extends to bacterial phytoene desaturases, such as CrtI. nih.gov Both RetSat and CRTISO belong to the phytoene desaturase family of enzymes. nih.gov There is strong evidence that the chordate RetSat gene was inherited from a bacterial ancestor similar to the phytoene desaturase CrtI. nih.gov In many bacteria, a single enzyme, CrtI, performs a series of desaturation steps to convert phytoene into all-trans-lycopene. nih.govask-force.org This is a more direct pathway compared to plants, which require multiple enzymes, including CRTISO, for the same conversion. ask-force.org

The enzymatic mechanism of RetSat, involving the saturation of a double bond, is believed to be an evolutionarily preserved activity of bacterial phytoene desaturases and plant carotenoid isomerases. nih.govacs.org The dual specificity of zebrafish RetSat A, which can produce this compound, is seen as a display of this preserved ancestral activity alongside a newly acquired specificity for the 13-14 double bond that is retained in higher vertebrates. nih.govebi.ac.uk This suggests that an ancestral phytoene desaturase evolved to become a retinol saturase during deuterostome evolution. nih.gov

Regulation of RetSat Expression and Activity

The expression and activity of Retinol Saturase (RetSat) are subject to complex regulation by various factors, including transcription factors, signaling pathways, and dietary conditions. nih.govphysiology.orgpnas.org

In adipocytes, RetSat expression is directly regulated by the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ). pnas.orgresearchgate.net PPARγ controls RetSat expression through a specific response element located within an intron of the RetSat gene. pnas.org Consequently, treatment with PPARγ activators like thiazolidinediones can induce RetSat expression in the adipose tissue of obese mice, where it is otherwise downregulated. pnas.org This downregulation in obesity is likely due to the infiltration of inflammatory cells into adipose tissue. pnas.orgfu-berlin.de

β-adrenergic signaling also plays a key role in regulating RetSat. nih.gov In brown adipocytes, β-adrenergic stimulation is necessary for maximal thermogenic gene expression, a process in which RetSat is required. nih.gov Studies show that RetSat expression is controlled by β-adrenergic signaling, which in turn affects the thermogenic capacity of these cells. nih.gov

Dietary intake and inflammation are additional regulatory factors. In mice, a high-fat diet has been shown to upregulate RetSat expression in intestinal epithelial cells. physiology.org Conversely, colitis, an inflammatory condition, leads to a downregulation of intestinal RetSat in both humans and mice. physiology.org

Furthermore, the products of RetSat activity, the dihydroretinoids, can influence gene expression themselves. Exogenous application of all-trans-retinol, all-trans-13,14-dihydroretinol, or this compound in zebrafish resulted in a strong induction of the gene expression for Cyp26A1, a retinoic acid-metabolizing enzyme. acs.orgebi.ac.uk This indicates an active signaling function for dihydroretinoid metabolites. acs.orgebi.ac.uk

| Regulatory Factor | Tissue/Cell Type | Effect on RetSat Expression | Reference |

|---|---|---|---|

| PPARγ Activation | Adipocytes | Induction | pnas.orgresearchgate.net |

| β-adrenergic Signaling | Brown Adipocytes | Induction | nih.gov |

| High-Fat Diet | Intestine | Upregulation | physiology.org |

| Obesity/Inflammation | Adipose Tissue | Downregulation | pnas.orgfu-berlin.de |

| Colitis (Inflammation) | Intestine | Downregulation | physiology.org |

Metabolic Fates and Downstream Derivatives of All Trans 7,8 Dihydroretinol

Oxidative Biotransformation to All-trans-7,8-dihydroretinoic Acid

Similar to its parent compound, all-trans-retinol, all-trans-7,8-dihydroretinol is sequentially oxidized to form its corresponding carboxylic acid, all-trans-7,8-dihydroretinoic acid. nih.gov This process is crucial as the resulting acid is the molecule that can interact with nuclear receptors to elicit a biological response. nih.gov

The conversion of this compound to all-trans-7,8-dihydroretinoic acid is a two-step enzymatic process. nih.gov The enzymes responsible for these transformations are the same ones that metabolize all-trans-retinol and all-trans-13,14-dihydroretinol (B17957). nih.govacs.org

Oxidation to Aldehyde: The first step is the reversible oxidation of the alcohol group of this compound to an aldehyde, forming all-trans-7,8-dihydroretinaldehyde. This reaction is catalyzed by members of the retinol (B82714) dehydrogenase (RDH) family, which can include microsomal short-chain dehydrogenases/reductases (SDRs) and cytosolic medium-chain alcohol dehydrogenases (ADHs). nih.govnih.govnews-medical.netwikipedia.org

Oxidation to Carboxylic Acid: The second step is the irreversible oxidation of all-trans-7,8-dihydroretinaldehyde to all-trans-7,8-dihydroretinoic acid. nih.gov This is carried out by retinaldehyde dehydrogenase (RALDH) enzymes. nih.govnews-medical.netgoogle.com

Further research indicates that all-trans-7,8-dihydroretinoic acid acts as a highly selective agonist for the retinoic acid receptor (RAR), but not the retinoid X receptor (RXR), highlighting its potential role in gene regulation. nih.gov

The levels of active retinoids are tightly regulated through catabolic pathways primarily mediated by a specific family of cytochrome P450 enzymes: Cyp26A1, Cyp26B1, and Cyp26C1. nih.govnews-medical.netgoogle.comresearchgate.netsemanticscholar.org These enzymes are responsible for hydroxylating all-trans-retinoic acid, marking it for further oxidation and clearance. nih.govsemanticscholar.org

While direct metabolic studies on all-trans-7,8-dihydroretinoic acid are limited, strong evidence suggests it is also a substrate for these enzymes. Research in zebrafish has shown that administration of exogenous this compound leads to a significant induction of Cyp26A1 gene expression. acs.orgnih.gov This induction is a well-known feedback mechanism where retinoic acid and its active analogs upregulate the very enzymes that degrade them. nih.govebi.ac.uk This implies that the cell recognizes the resulting all-trans-7,8-dihydroretinoic acid and initiates its breakdown via the Cyp26 pathway. The same Cyp26 enzymes are known to oxidize the structurally similar all-trans-13,14-dihydroretinoic acid. acs.orgnih.govnih.govebi.ac.uk

Table 1: Key Enzymes in the Metabolism of this compound

| Metabolic Step | Precursor | Product | Enzyme Family | Specific Enzymes (Examples) |

|---|---|---|---|---|

| Initial Oxidation | This compound | all-trans-7,8-dihydroretinaldehyde | Retinol Dehydrogenases (RDH) | ADH, SDR families nih.govnews-medical.net |

| Second Oxidation | all-trans-7,8-dihydroretinaldehyde | all-trans-7,8-dihydroretinoic acid | Retinaldehyde Dehydrogenases (RALDH) | RALDH1, -2, -3, -4 nih.govnih.gov |

| Catabolism | all-trans-7,8-dihydroretinoic acid | Oxidized/Polar Metabolites | Cytochrome P450 Family 26 | Cyp26A1, -B1, -C1 acs.orgnih.govnih.gov |

Interconversion and Relationships with Other Dihydroretinoid Metabolites (e.g., 13,14-dihydroretinoids)

This compound is part of a larger class of dihydroretinoids, with its closest relative being all-trans-13,14-dihydroretinol. mdpi.com Both compounds are generated from the same precursor, all-trans-retinol, through the action of the enzyme retinol saturase (RetSat). acs.orgmdpi.com However, the production of these two dihydro-isomers is species-dependent due to differences in RetSat enzyme specificity.

In mammals, such as mice, RetSat exclusively saturates the 13-14 double bond of all-trans-retinol to produce all-trans-13,14-dihydroretinol. acs.orgnih.govnih.gov

In zebrafish, one of the RetSat homologues, zRetSat A, exhibits dual specificity. It can saturate either the 13-14 double bond or the 7-8 double bond, leading to the formation of both all-trans-13,14-dihydroretinol and this compound. acs.orgnih.govnih.gov

This enzymatic divergence is significant as it creates different profiles of dihydroretinoids in different species. Despite their different origins, once formed, both this compound and all-trans-13,14-dihydroretinol follow parallel metabolic fates, being oxidized by the same dehydrogenases to their respective dihydroretinoic acids and subsequently catabolized by Cyp26 enzymes. acs.orgnih.govebi.ac.ukebi.ac.uk

Table 2: Comparison of Retinol Saturase (RetSat) Activity

| Enzyme | Organism | Substrate | Product(s) |

|---|---|---|---|

| mRetSat | Mouse (Mammalian) | all-trans-retinol | all-trans-13,14-dihydroretinol acs.orgnih.gov |

| zRetSat A | Zebrafish | all-trans-retinol | all-trans-13,14-dihydroretinol AND this compound acs.orgnih.gov |

Potential Role in Retinol Degradation Pathways

The generation of dihydroretinoids, including this compound, represents a distinct pathway for retinol clearance. semanticscholar.org While the primary pathway leads to all-trans-retinoic acid, the saturation of the polyene chain by RetSat diverts a portion of the retinol pool. nih.govgoogle.com The subsequent oxidation to dihydroretinoic acids and rapid catabolism by Cyp26 enzymes suggests this is a pathway for metabolic inactivation and degradation. acs.orgnih.gov

Spatial and Temporal Control of Dihydroretinoid Metabolism

The metabolism of this compound is subject to precise spatial and temporal regulation, ensuring that its metabolites are produced in the right place and at the right time. nih.govresearchgate.net This control begins with the expression of the initiating enzyme, RetSat.

In zebrafish, the expression of the two RetSat homologues is distinctly regulated. Expression of zRetSat A, the enzyme that produces this compound, is confined to the liver and intestine in both hatchlings and adult fish. acs.orgnih.gov In contrast, zRetSat B is expressed in these same tissues but at earlier developmental stages. acs.org This demonstrates both tissue-specific (spatial) and developmental (temporal) control over the initial step of dihydroretinoid synthesis.

Following its formation, the subsequent metabolism of this compound is governed by the expression patterns of RDHs, RALDHs, and Cyp26 enzymes. The synthesis and degradation of all-trans-retinoic acid are known to be exquisitely controlled in a spatial and temporal manner during processes like embryonic development, and this regulatory network also governs the levels of dihydroretinoic acids. nih.govnih.govresearchgate.netcambridge.org This ensures that the levels of these biologically active signaling molecules are maintained within a narrow, functional range. nih.gov

Molecular and Cellular Functions of All Trans 7,8 Dihydroretinol and Its Metabolites

Ligand Activity for Nuclear Receptors

All-trans-7,8-dihydroretinol and its primary metabolite, all-trans-7,8-dihydroretinoic acid, have been identified as ligands for nuclear receptors, though their activity profile is narrow and primarily focused on the retinoic acid receptors (RARs). nih.govresearchgate.net This targeted interaction underscores their role in retinoid signaling pathways.

Research has firmly established that all-trans-7,8-dihydroretinoic acid, formed from the oxidation of this compound, functions as an activator of RARs. nih.gov RARs are ligand-activated transcription factors that, upon binding with a suitable ligand, form a heterodimer with retinoid X receptors (RXRs). nih.gov This complex then binds to specific DNA sequences known as retinoic acid-responsive elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov

A key characteristic of all-trans-7,8-dihydroretinoic acid is its selective agonist activity for RARs. nih.govnih.gov In cell-based transactivation assays, it has been demonstrated that while this compound can activate RAR/RXR heterodimers, it does not activate RXR homodimers. nih.gov This selectivity distinguishes it from other retinoids, such as 9-cis-retinoic acid, which can activate both RARs and RXRs. mdpi.com The specific interaction with RARs suggests a defined role in modulating RAR-mediated signaling pathways. nih.gov

While all-trans-7,8-dihydroretinoic acid and other dihydroretinoids can activate RARs, their potency in cell-based transactivation assays is considerably lower than that of all-trans-retinoic acid (atRA). nih.govresearchgate.net For instance, studies on the related compound all-trans-13,14-dihydroretinoic acid have shown that significantly higher concentrations are required to achieve a similar level of RAR activation compared to atRA. google.com It is proposed that this discrepancy in potency may be due to less efficient delivery of dihydroretinoids to the nucleus and a lower affinity for RAR activation compared to atRA. nih.govresearchgate.net

Table 1: Comparative Potency of Retinoids in RAR Transactivation

| Compound | Target Receptor | Relative Potency | Reference |

|---|---|---|---|

| All-trans-retinoic acid (atRA) | RAR | High | nih.gov |

| All-trans-13,14-dihydroretinoic acid | RAR | Low | google.com |

This table provides a qualitative comparison based on available research.

The activation of RARs by this compound and its metabolites leads to the induction of genes regulated by RAREs. nih.gov A notable example is the upregulation of the Cyp26A1 gene. nih.govnih.gov The promoter region of the Cyp26A1 gene contains RAREs, and its transcription is induced by retinoic acid as a part of a negative feedback loop to control retinoid levels. nih.gov The ability of exogenous this compound to induce Cyp26A1 expression in zebrafish embryos provides strong evidence for its active signaling function through the RAR pathway. nih.govnih.gov

The interaction between retinoids and their receptors can be highly stereospecific. While direct studies on the stereospecificity of this compound are limited, research on the related all-trans-13,14-dihydroretinoids provides valuable insights. The enzyme retinol (B82714) saturase (RetSat) produces the (R)-enantiomer of all-trans-13,14-dihydroretinol (B17957). nih.gov Interestingly, the synthetic (S)-enantiomer of all-trans-13,14-dihydroretinoic acid is a more potent activator of RARs than the naturally occurring (R)-enantiomer. nih.gov This suggests that the stereochemistry of the dihydro-moiety significantly influences the potency of RAR activation, with the (R) configuration being a weaker agonist. nih.gov This difference in activity may be due to unfavorable interactions of the (R)-enantiomer within the ligand-binding pocket of the RAR. nih.gov

Activation of Retinoic Acid Receptors (RARs)

Modulation of Gene Expression Pathways

The activation of RARs by this compound and its metabolites results in the modulation of various gene expression pathways that are critical for development and homeostasis. nih.govnih.gov As previously mentioned, a primary target is the Cyp26A1 gene, which is involved in retinoic acid catabolism. nih.govebi.ac.uk By inducing Cyp26A1, all-trans-7,8-dihydroretinoids can influence their own levels and the levels of other active retinoids, thereby participating in the intricate feedback regulation of vitamin A metabolism. nih.govebi.ac.uk This modulation of gene expression highlights the role of this compound as a signaling molecule within the broader network of retinoid-regulated cellular processes. nih.govnih.gov

Induction of Cyp26A1 Gene Expression

A key indicator of retinoid signaling activity is the induction of the Cytochrome P450 Family 26 Subfamily A Member 1 (Cyp26A1) gene. This enzyme is responsible for the catabolism of all-trans-retinoic acid (atRA), and its expression is strongly induced by atRA as part of a negative feedback loop to control retinoid levels. nih.gov Research using zebrafish embryos has demonstrated that exogenous application of this compound leads to a potent induction of Cyp26A1 expression. nih.govacs.orgebi.ac.uk This induction is believed to be mediated by the metabolic conversion of this compound into its active acid form, all-trans-7,8-dihydroretinoic acid, which then activates Retinoic Acid Receptors (RARs). nih.gov The activation of RARs bound to retinoic acid response elements (RAREs) within the Cyp26A1 promoter drives the gene's transcription. nih.gov This finding suggests that this compound and its metabolites are part of an active signaling pathway capable of influencing gene expression in a manner similar to classical retinoids. acs.orgebi.ac.uk

Regulation of Genes Involved in Cellular Processes (e.g., RARβ2, hoxb8, shh, bmp2)

The biological effects of retinoids are mediated through the transcriptional regulation of a wide array of target genes that are crucial for development and cellular differentiation. All-trans-7,8-dihydroretinoic acid has been identified as a selective agonist for Retinoic Acid Receptors (RARs). nih.gov While direct studies on the full spectrum of genes regulated by this compound are limited, research on closely related dihydroretinoid metabolites provides significant evidence of their regulatory capacity.

For instance, studies on S-4-oxo-9-cis-13,14-dihydro-retinoic acid, another endogenous dihydroretinoid metabolite, have shown its ability to induce the transcription of several critical developmental genes in in vivo chick wing bud assays. core.ac.uk These genes include:

RARβ2: A well-established retinoic acid target gene involved in a feedback loop for retinoid signaling. core.ac.uk

hoxb8: A member of the homeobox gene family, which is critical for embryonic patterning. core.ac.uk

shh (sonic hedgehog): A signaling molecule that plays a key role in the development of limbs and other structures. core.ac.uk

bmp2 (bone morphogenetic protein 2): A protein involved in bone and cartilage development. core.ac.uk

The induction of these genes by a related dihydro-metabolite strongly suggests that all-trans-7,8-dihydroretinoic acid, as an RAR agonist, would likely participate in the regulation of similar gene networks essential for cellular processes. nih.govcore.ac.uk

| Gene | Function | Observed Regulation by a Dihydroretinoid Metabolite | Reference |

|---|---|---|---|

| RARβ2 | Retinoic acid receptor, feedback regulation | Upregulation of mRNA levels | core.ac.uk |

| hoxb8 | Embryonic patterning | Transcriptional induction | core.ac.uk |

| shh | Limb and organ development | Transcriptional induction | core.ac.uk |

| bmp2 | Bone and cartilage formation | Transcriptional induction | core.ac.uk |

Insights from in vitro Experimental Models and Cell-Based Assays

The biological functions of this compound and its derivatives have been primarily elucidated through various in vitro models. Cell-based reporter assays are a common tool, where cell lines are engineered to express a reporter gene (like luciferase or β-galactosidase) under the control of a retinoic acid response element (RARE). core.ac.ukresearchgate.net These systems have been used to demonstrate that dihydroretinoid metabolites can activate transcription via RAR/RXR (Retinoid X Receptor) heterodimers. researchgate.net Furthermore, biochemical assays using purified enzymes and synthetic substrates have been instrumental in mapping the metabolic pathways, showing that the same enzymes that oxidize all-trans-retinol are also involved in the metabolism of dihydroretinols. nih.gov

Cellular Differentiation Studies (e.g., Adipogenesis Context with RetSat)

The enzyme Retinol Saturase (RetSat) is a key player in the context of cellular differentiation, particularly adipogenesis (the formation of fat cells). pnas.orgpnas.org RetSat is directly regulated by the master regulator of adipogenesis, PPARγ (peroxisome proliferator-activated receptor gamma). pnas.orgnih.gov Studies in cell culture models have shown that RetSat expression is induced during adipocyte differentiation. pnas.org

The crucial role of this pathway is highlighted by experiments where ablating the RetSat gene dramatically inhibits adipogenesis. pnas.orgpnas.orgnih.gov Conversely, overexpressing RetSat in preadipocytes enhances their differentiation. nih.gov The proposed mechanism involves the enzymatic function of RetSat, which converts all-trans-retinol—a known inhibitor of the early stages of adipogenesis—into dihydroretinols. nih.govpnas.org For example, (R)-all-trans-13,14-dihydroretinol is a much weaker inhibitor of adipocyte differentiation than all-trans-retinol. nih.gov By reducing the concentration of the inhibitory retinol, RetSat promotes the differentiation process. nih.gov

While these studies in mammalian cells focus on the production of all-trans-13,14-dihydroretinol, the zebrafish RetSat enzyme is capable of producing both all-trans-13,14-dihydroretinol and this compound. nih.govnih.govnih.gov This links this compound to the biology of RetSat and suggests its potential involvement in similar differentiation pathways in species where it is endogenously produced.

| Finding | Experimental Context | Significance | Reference |

|---|---|---|---|

| RetSat is a direct target of PPARγ. | Adipocyte cell culture | Links RetSat to the master regulator of adipogenesis. | pnas.orgnih.gov |

| Ablation of RetSat inhibits adipogenesis. | Adipocyte cell culture | Demonstrates RetSat is necessary for normal adipocyte differentiation. | pnas.orgpnas.orgnih.gov |

| Ectopic expression of RetSat enhances differentiation. | Adipocyte cell culture | Confirms the pro-adipogenic role of RetSat. | nih.gov |

| Zebrafish RetSat produces this compound. | Biochemical assays with recombinant enzyme | Connects this compound to RetSat function. | nih.govnih.govnih.gov |

Considerations for Physiological Concentrations in in vitro Research

A critical consideration when interpreting in vitro data is the concentration of the compounds used. It is frequently noted that the concentrations of retinoids used in cell culture experiments are often much higher than the physiological concentrations found in tissues. sci-hub.se For example, the cellular levels of active metabolites like all-trans-retinoic acid are typically in the low-nanomolar range, whereas in vitro studies may use micromolar concentrations. sci-hub.se The concentration of retinoic acid in most tissues is generally 100 to 1,000 times lower than that of its precursor, retinol. nih.gov

However, recent findings suggest that the physiological concentrations of certain dihydroretinoid metabolites may be higher than that of all-trans-retinoic acid. For instance, the endogenous levels of S-4-oxo-9-cis-13,14-dihydro-retinoic acid in the liver of mice and rats have been found to reach micromolar concentrations, significantly higher than atRA levels in the same tissue. core.ac.uk This highlights the importance of establishing the actual physiological concentrations of this compound and its metabolites to accurately contextualize the results from in vitro studies and understand their true biological potency and relevance.

Analytical and Synthetic Methodologies for All Trans 7,8 Dihydroretinol Research

Derivatization Strategies for Enhanced Analysis

In the analysis of retinoids, derivatization is a key strategy employed to enhance the specificity and sensitivity of detection, particularly when distinguishing between structurally similar isomers. For all-trans-7,8-dihydroretinol, chemical modification is used to alter its physical properties, such as its chromatographic behavior and UV-visible absorbance spectrum, facilitating more accurate identification and quantification.

A primary derivatization method for this compound involves a two-step process: oxidation to its corresponding aldehyde followed by the formation of an oxime. nih.gov This technique is particularly useful for confirming the identity of the compound when distinguishing it from other dihydroretinoid isomers, such as all-trans-13,14-dihydroretinol (B17957). nih.gov

The initial step is the oxidation of the alcohol group of this compound to an aldehyde, forming all-trans-7,8-dihydroretinal. This conversion is typically achieved using a mild oxidizing agent like manganese dioxide (MnO₂). nih.gov The reaction is performed in a solvent such as dichloromethane (B109758) and is carried out in the dark to prevent photoisomerization of the retinoid. nih.gov

Following the oxidation, the resulting all-trans-7,8-dihydroretinal is reacted with hydroxylamine. nih.gov This reaction forms syn- and anti-all-trans-7,8-dihydroretinal oximes. nih.gov The formation of the C=N double bond in the oxime extends the conjugated polyene system of the retinoid, which causes a predictable shift in the compound's absorbance spectrum. nih.gov These oxime derivatives have distinct elution profiles and UV-visible absorbance spectra when analyzed by methods like normal-phase high-performance liquid chromatography (HPLC). nih.gov By comparing the chromatographic and spectral data of the derivatized unknown compound with that of a chemically synthesized standard, researchers can unequivocally identify the substance as this compound. nih.gov

Table 1: Derivatization Process for this compound Analysis

| Step | Reactant | Reagent(s) | Product(s) | Analytical Purpose |

|---|---|---|---|---|

| 1. Oxidation | This compound | Manganese dioxide (MnO₂) | All-trans-7,8-dihydroretinal | Conversion to an aldehyde for subsequent reaction. |

Reconstitution of Metabolic Pathways in Tissue Extracts

Understanding the metabolic fate of this compound is crucial to elucidating its biological function. Studies involving tissue extracts are essential for identifying the enzymes that process this compound and the metabolites that are formed. The liver is a primary site of retinoid metabolism, and preparations such as liver S9 fractions or homogenized tissues are often used to study these pathways in vitro. nih.gov

The metabolic pathway of this compound is believed to parallel that of other retinols, involving oxidation first to an aldehyde and subsequently to a carboxylic acid. nih.govnih.gov It is hypothesized that this compound is oxidized to all-trans-7,8-dihydroretinoic acid, which can then activate nuclear receptors like the retinoic acid receptor (RAR). nih.gov

To study this pathway, tissue extracts (e.g., from zebrafish liver and intestine, where the synthesizing enzyme zRetSat A is expressed) are incubated with this compound. acs.org The reaction mixture is then analyzed over time using HPLC to identify and quantify the metabolites formed. To identify the specific enzymes involved, researchers can use recombinant versions of candidate enzymes (e.g., aldehyde dehydrogenases) or employ selective chemical inhibitors. nih.gov For instance, studies on all-trans-retinoic acid biosynthesis in human liver extracts have used inhibitors like hydralazine (B1673433) and WIN18,446 to determine the relative contributions of aldehyde oxidase (AOX) and aldehyde dehydrogenase 1A1 (ALDH1A1) to the oxidation of retinaldehyde. nih.gov A similar approach can be applied to pinpoint the specific dehydrogenases responsible for converting all-trans-7,8-dihydroretinal to all-trans-7,8-dihydroretinoic acid in relevant biological systems.

Methodological Considerations for Retinoid Research (e.g., photoisomerization)

The polyene chain of retinoids, including this compound, is highly susceptible to isomerization and degradation when exposed to factors such as light, heat, and acid. nih.govacs.org This chemical instability presents a significant challenge for accurate analysis and requires strict methodological precautions during all stages of research, from sample preparation to final analysis. nih.govsemanticscholar.org

Photoisomerization, the conversion of the all-trans isomer to various cis-isomers (e.g., 9-cis, 13-cis), is a primary concern. nih.govnih.gov Exposure to light, particularly UV light, can rapidly alter the isomeric composition of a sample, leading to inaccurate quantification of the native all-trans form and the potential misidentification of isomers as biological metabolites. nih.gov To mitigate this, all procedures involving retinoids must be performed under dim red light, which lacks the energy to induce isomerization. nih.govnih.govsemanticscholar.org Samples should be stored in amber vials or containers wrapped in aluminum foil and kept at low temperatures (e.g., -80°C) under an inert atmosphere like argon to prevent both photoisomerization and oxidation. nih.gov

During analytical procedures like HPLC, care must be taken to protect the sample from light. This includes using light-shielded autosamplers and minimizing the time the sample is exposed to ambient conditions. The potential for thermal isomerization also means that high temperatures should be avoided during sample processing. nih.gov The sensitivity of these compounds underscores the need for careful handling to ensure that the results obtained reflect the true biological state of the retinoids rather than artifactual degradation products. diva-portal.org

Table 2: Key Methodological Precautions in Retinoid Research

| Factor | Precaution | Rationale |

|---|---|---|

| Light Exposure | Perform all manipulations under dim red light. nih.govsemanticscholar.org | Prevents photoisomerization of the all-trans double bonds to cis configurations. nih.gov |

| Storage | Store samples at -80°C under an inert gas (e.g., argon) in light-protected containers. nih.gov | Minimizes both photo- and thermal degradation as well as oxidation. |

| Oxidation | Use antioxidants or work in an oxygen-free environment when necessary. | The polyene chain is susceptible to oxidation, which can cleave the molecule or form epoxide derivatives. |

| pH | Avoid strongly acidic conditions. | Acid can catalyze isomerization and degradation of the retinoid structure. nih.govacs.org |

Table of Compounds

| Compound Name |

|---|

| All-trans-13,14-dihydroretinoic acid |

| All-trans-13,14-dihydroretinol |

| All-trans-7,8-dihydroretinal |

| All-trans-7,8-dihydroretinoic acid |

| This compound |

| All-trans-retinoic acid |

| All-trans-retinol |

| Aldehyde dehydrogenase 1A1 (ALDH1A1) |

| Aldehyde oxidase (AOX) |

| Dichloromethane |

| Hydralazine |

| Hydroxylamine |

| Manganese dioxide |

| WIN18,446 |

Future Directions and Unanswered Questions in All Trans 7,8 Dihydroretinol Research

Identification of Novel Dihydroretinoid Metabolites and Associated Phenotypes

A primary area of future investigation is the comprehensive identification of all metabolites derived from all-trans-7,8-dihydroretinol and the physiological consequences of their presence. The metabolic pathway initiated by the saturation of the 7-8 double bond in all-trans-retinol is not fully mapped. It is hypothesized that, similar to other retinoids, this compound is a precursor to a corresponding dihydroretinoic acid, namely all-trans-7,8-dihydroretinoic acid. nih.gov The existence and bioactivity of this and other potential downstream metabolites, including oxidized or cis-isomeric forms, need to be confirmed in various biological systems.

Furthermore, linking these novel dihydroretinoid metabolites to specific biological functions or phenotypes is a critical next step. mdpi.com For instance, research on all-trans-13,14-dihydroretinol (B17957) has associated it with metabolic syndrome in children, highlighting the potential for dihydroretinoids to have distinct physiological roles. nih.gov Similar investigations are warranted for the this compound pathway to understand its contribution to health and disease. unibe.ch This includes exploring its potential role in developmental processes, tissue homeostasis, and the pathogenesis of various disorders.

Elucidation of Broader Biological Roles and Mechanistic Nuances in Model Systems

The full spectrum of biological activities for this compound and its derivatives remains largely unexplored. nih.govnih.govnih.govnih.govfrontiersin.org While its precursor, all-trans-retinol, is crucial for vision, immunity, and cellular differentiation, the specific functions of this particular dihydro-form are yet to be detailed. nih.gov Studies in zebrafish have shown that exogenous this compound can induce the expression of Cyp26A1, a retinoic acid-metabolizing enzyme, suggesting it or its metabolites have signaling capabilities. nih.govacs.org

Future research should employ various model systems, from cell culture to whole organisms, to dissect the mechanistic nuances of this compound's action. Key questions to address include:

Does all-trans-7,8-dihydroretinoic acid, the presumed active metabolite, act as a ligand for retinoic acid receptors (RARs) or retinoid X receptors (RXRs)? nih.gov

What are the target genes regulated by the this compound signaling pathway?

How does this pathway interact with other signaling networks within the cell?

Clarifying these aspects will be crucial to understanding the unique contribution of this dihydroretinoid to vertebrate physiology. nih.gov

Advanced Enzymatic Studies on RetSat and Downstream Metabolic Enzymes

The enzyme retinol (B82714) saturase (RetSat) is central to the production of dihydroretinoids. nih.govnih.govnih.govnih.govnih.govfrontiersin.orggoogle.comoup.combioscientifica.com In mammals, RetSat primarily catalyzes the formation of all-trans-13,14-dihydroretinol. nih.gov However, the zebrafish homologue, zRetSat A, exhibits broader specificity, producing both all-trans-13,14-dihydroretinol and this compound. nih.govacs.org This difference in enzymatic activity across species raises important evolutionary and functional questions.

Advanced enzymatic studies are necessary to understand the structural basis for this substrate specificity. What determines whether RetSat saturates the 13-14 or the 7-8 double bond of all-trans-retinol? nih.gov Furthermore, the enzymes responsible for the subsequent metabolism of this compound to its corresponding aldehyde and acid forms need to be definitively identified. It is presumed that the same alcohol and aldehyde dehydrogenases that act on all-trans-retinol are involved, but this requires experimental confirmation. nih.govgoogle.com

Development of Targeted Research Probes and Inhibitors

To effectively study the this compound pathway, the development of specific molecular tools is essential. nih.govoup.com This includes the synthesis of labeled research probes, such as isotopically or fluorescently tagged versions of this compound and its metabolites. These probes would enable researchers to trace the metabolic fate of these compounds in cells and tissues and to identify their binding partners.

Equally important is the development of selective inhibitors for the enzymes involved in this pathway. A specific inhibitor for the 7,8-saturase activity of RetSat, for example, would be invaluable for dissecting the physiological roles of this compound without affecting the production of all-trans-13,14-dihydroretinol. Such tools would allow for more precise investigations into the function of this specific dihydroretinoid pathway.

Comprehensive Understanding of this compound's Contribution to Overall Retinoid Homeostasis and Signaling Networks

Understanding these interactions is key to appreciating the full complexity of vitamin A metabolism and function. It is possible that the this compound pathway provides a mechanism for fine-tuning retinoid signaling in specific cellular contexts or in response to particular physiological demands. A comprehensive understanding will require integrative approaches that combine metabolomics, transcriptomics, and functional assays to map the intricate network of retinoid signaling.

Q & A

Q. What enzymatic pathways are responsible for the biosynthesis of all-trans-7,8-dihydroretinol in model organisms?

this compound is synthesized via the stereospecific activity of retinol saturase (RetSat). In zebrafish, the enzyme zRetSatA catalyzes the saturation of the C7-C8 double bond of all-trans-retinol, producing this compound alongside other dihydroretinoids like all-trans-13,14-dihydroretinol . Experimental validation involves recombinant enzyme assays, LC-MS analysis of reaction products, and comparative studies across species (e.g., zebrafish vs. mice) to confirm substrate specificity .

Q. What are the primary metabolic fates of this compound in vivo?

this compound undergoes sequential oxidation by retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs) to form all-trans-7,8-dihydroretinoic acid (DRA). This metabolite acts as a selective agonist for retinoic acid receptors (RARs) but not retinoid X receptors (RXRs). Methodologically, tracking these metabolites requires isotope-labeled tracer studies, HPLC separation, and receptor activation assays using RAR/RXR reporter cell lines .

Q. How can researchers distinguish this compound from structurally similar dihydroretinoids?

Structural differentiation relies on analytical techniques such as chiral chromatography (e.g., HPLC with chiral columns) and nuclear magnetic resonance (NMR) spectroscopy. Absolute configuration determination via circular dichroism (CD) spectroscopy is critical, as enantiomers exhibit distinct receptor-binding properties .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor activation profiles of all-trans-7,8-dihydroretinoic acid?

Discrepancies in receptor activation may arise from enantiomeric impurities or differences in assay systems. To address this:

Q. How does the stereospecificity of retinol saturase influence the biological activity of this compound metabolites?

RetSat’s stereospecificity determines the (R)- or (S)-configuration of dihydroretinoids, which impacts their interaction with retinoid-binding proteins (e.g., CRABP) and nuclear receptors. For example, (R)-all-trans-7,8-DRA exhibits higher RAR activation potency than its (S)-counterpart. Experimental approaches include enzymatic stereochemistry studies (e.g., X-ray crystallography of RetSat-substrate complexes) and enantiomer-specific activity assays .

Q. What are the challenges in quantifying this compound in complex biological matrices?

Key challenges include:

- Low endogenous concentrations, requiring sensitive detection methods (e.g., LC-MS/MS with multiple reaction monitoring) .

- Matrix interference from lipophilic compounds; address via solid-phase extraction (SPE) or derivatization protocols .

- Stability issues under light/oxygen; samples must be processed under inert conditions (e.g., argon atmosphere) .

Q. How can researchers model the physiological roles of this compound in retinoid signaling?

- Use CRISPR/Cas9-generated RetSat-knockout models to study phenotypic changes (e.g., lipid metabolism defects observed in RetSat−/− mice) .

- Combine transcriptomics (RNA-seq) with retinoid receptor chromatin immunoprecipitation (ChIP-seq) to map downstream gene targets .

- Cross-reference with human tissue-specific expression data (e.g., GTEx Consortium datasets) to infer conserved pathways .

Methodological Considerations

- For enzyme kinetics studies : Optimize reaction conditions (pH, cofactors) using recombinant RetSat and monitor product formation via UV-Vis spectroscopy (λ = 325 nm for retinoids) .

- For receptor activation assays : Use RAR/RXR heterodimer-specific luciferase reporters and validate with synthetic agonists/antagonists (e.g., TTNPB for RAR, bexarotene for RXR) .

- For in vivo tracing : Administer deuterated all-trans-retinol and quantify labeled dihydroretinoids via high-resolution mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.